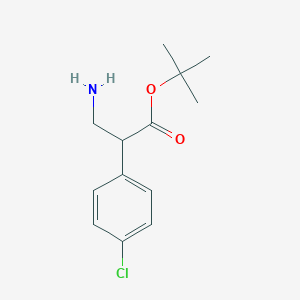

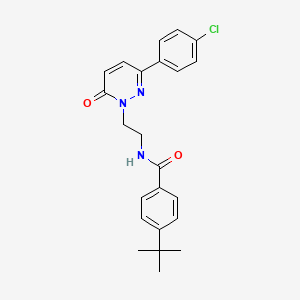

![molecular formula C19H13N3OS B2368911 N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1003159-80-5](/img/structure/B2368911.png)

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide” is a compound that has been studied for its potential biological activities . It is related to the thieno[2,3-d]pyrimidin-4-yl hydrazone family of compounds, which have been investigated as potential inhibitors of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues involves several steps, including the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold . The synthesis process aims to improve the selectivity and physical profile of the compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thieno[2,3-d]pyrimidin-4-yl hydrazone moiety . The optimization of the heteroaryl moiety at the hydrazone with substituted phenyl groups has been a focus in the design of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold . The compounds have been found to have poor chemical stability under acidic conditions, leading to efforts to improve their stability .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the specific substitutions made during synthesis . For example, the introduction of various substituted thiazole at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold can affect the compounds’ stability under acidic conditions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thienopyrimidine derivatives, including the compound , have been found to exhibit significant anticancer activity . They have been tested for their anticancer activity in NCI 60 cell lines and some compounds showed remarkable anticancer activity . The patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents were proposed .

Antimicrobial Activity

The compound has been tested for antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and fungus Candida albican, Aspergillus niger, and Candida krusei . The results showed that the compound has potential as an antimicrobial agent.

Anti-Inflammatory Activity

Thienopyrimidine derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiprotozoal Activity

Thienopyrimidines have also been found to exhibit antiprotozoal activity . This suggests that they could be used in the treatment of diseases caused by protozoa.

Inhibition of Enzymes and Pathways

Thienopyrimidines have been found to inhibit various enzymes and pathways, which could be beneficial in the treatment of various diseases . For example, they have been found to inhibit protein kinases, which play key roles in several signal transduction pathways .

Development of Kinase Inhibitors

Thienopyrimidines have been used in the development of kinase inhibitors, which are frequently used as molecular therapeutic targets in clinical oncology . They play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .

Inhibition of Phosphodiesterase10A (PDE10A)

Phosphodiesterase10A (PDE10A) is a potential therapeutic target for the treatment of several neurodegenerative disorders . Thienopyrimidines have been used in the development of potent PDE10A inhibitors with minimal side effects .

Inhibition of Cyt-bd

Thienopyrimidines have been found to inhibit the mycobacterial Cyt-bd under various physiological conditions . This could be beneficial in the treatment of diseases caused by mycobacteria.

Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidin-4-amine derivatives, a closely related class of compounds, have been reported to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

Thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to inhibit cyt-bd . This inhibition likely occurs through the compound’s interaction with the enzyme, leading to a decrease in its activity .

Biochemical Pathways

The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely affect the energy metabolism of mycobacterium tuberculosis . This could lead to downstream effects such as a decrease in bacterial growth and viability .

Pharmacokinetics

The pharmacokinetics of a closely related compound, 4-(3-((7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), were reported to be better than those of a compound developed by amgen .

Result of Action

The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely result in a decrease in the growth and viability of mycobacterium tuberculosis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKYSEFJZOOMEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

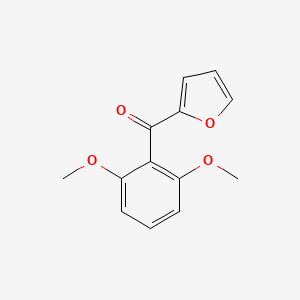

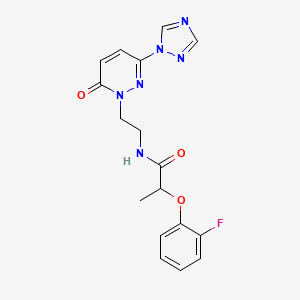

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

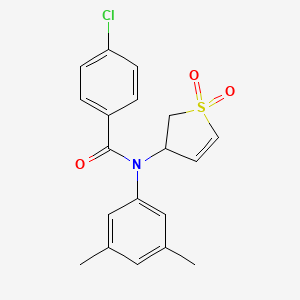

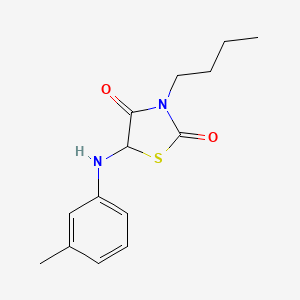

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)

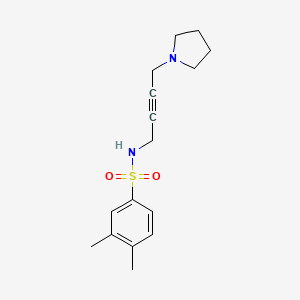

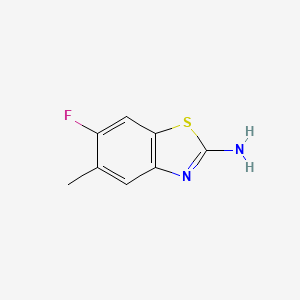

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)